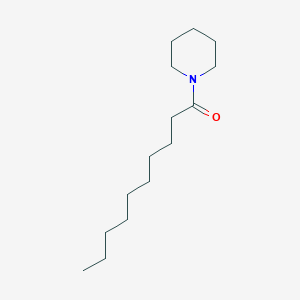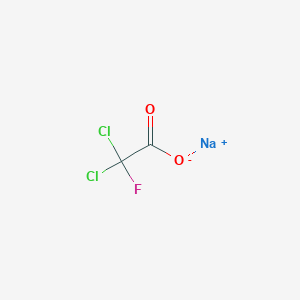
3-氯-4-(4-氟苯氧基)苯胺
描述
3-Chloro-4-(4-fluorophenoxy)aniline is an organic compound with the molecular formula C12H9ClFNO. It is a solid at room temperature and is used in various chemical and industrial applications. The compound is characterized by the presence of a chloro group, a fluorophenoxy group, and an aniline moiety, making it a versatile intermediate in organic synthesis.
科学研究应用
光动力和声动力治疗的应用
“3-氯-4-(4-氟苯氧基)苯胺”已被用于合成一种新型锌(II)酞菁 . 这种化合物与氧化石墨烯(GO)结合后,在光动力疗法(PDT)和声动力疗法(SPDT)中显示出良好的效果 .
光动力疗法(PDT): 在PDT中,光敏化合物被光激活产生一种形式的氧气,可以杀死附近的细胞 . 这使其成为治疗某些类型癌症和其他疾病的有用工具 .
声动力疗法(SPDT): SPDT与PDT类似,但使用声波而不是光来激活治疗 . 由“3-氯-4-(4-氟苯氧基)苯胺”合成的锌(II)酞菁在光化学研究(PDT)和声光化学研究(SPDT)中都表现出非常高的单线态氧生成,使其成为PDT和SPDT有前景的光敏剂 .
氧化石墨烯(GO)作为载体: 在这些应用中,氧化石墨烯可以作为光敏剂载体,而锌(II)酞菁可以作为PDT/SPDT剂 . 扫描电子显微镜结果证实了GO与锌(II)酞菁之间的相互作用 .
作用机制
Target of Action
It is known that similar compounds have been used in the development of antimalarial drugs , suggesting that it may target enzymes or proteins essential to the life cycle of malaria parasites.
Mode of Action
It is known that similar compounds can inhibit vital enzymes in the malaria parasite, leading to its death .
Biochemical Pathways
Similar compounds have been shown to interfere with the life cycle of the malaria parasite, disrupting its ability to reproduce and survive .
Result of Action
Similar compounds have been shown to have antimalarial activities, suggesting that it may have a similar effect .
生化分析
Biochemical Properties
3-Chloro-4-(4-fluorophenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of 3-Chloro-4-(4-fluorophenoxy)aniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Chloro-4-(4-fluorophenoxy)aniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions often result in changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
The effects of 3-Chloro-4-(4-fluorophenoxy)aniline change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time when exposed to light or heat. Long-term exposure to 3-Chloro-4-(4-fluorophenoxy)aniline in in vitro or in vivo studies has revealed its potential to cause persistent changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 3-Chloro-4-(4-fluorophenoxy)aniline vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
3-Chloro-4-(4-fluorophenoxy)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Chloro-4-(4-fluorophenoxy)aniline within cells and tissues are crucial for its activity. It can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The localization and accumulation of 3-Chloro-4-(4-fluorophenoxy)aniline can influence its activity and function .
Subcellular Localization
The subcellular localization of 3-Chloro-4-(4-fluorophenoxy)aniline is essential for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of 3-Chloro-4-(4-fluorophenoxy)aniline can also affect its interactions with other biomolecules, further influencing its activity .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-4-(4-fluorophenoxy)aniline typically involves the reaction of 3-chloroaniline with 4-fluorophenol in the presence of a suitable base and a catalyst. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .
Industrial Production Methods: In an industrial setting, the production of
属性
IUPAC Name |
3-chloro-4-(4-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNXPQYBXNTHIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B1308426.png)








![4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine](/img/structure/B1308455.png)
![2-[(4-methylphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B1308463.png)
![6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1308469.png)
